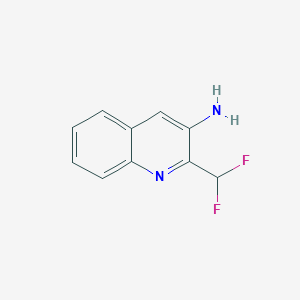

2-(Difluoromethyl)quinolin-3-amine

Description

Contextualization within the Field of Heterocyclic Organic Chemistry

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. nih.govrsc.org Nitrogen-containing heterocycles are particularly ubiquitous, forming the core structures of countless natural products, pharmaceuticals, and functional materials. nih.gov Within this vast class, quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold. rsc.orgwisdomlib.org The presence of the nitrogen atom and the extended π-electron system endows the quinoline ring with specific chemical reactivity and the ability to engage in various intermolecular interactions, making it a versatile building block in synthetic chemistry. nih.gov The study of molecules like 2-(Difluoromethyl)quinolin-3-amine falls squarely within this field, representing efforts to create functional molecules by modifying this core structure.

Strategic Significance of the Quinoline Core in Chemical Biology and Material Sciences

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. researchgate.net This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of therapeutic applications, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., camptothecin) agents. rsc.orgnih.gov Quinoline derivatives exert their biological effects through various mechanisms, such as DNA intercalation, enzyme inhibition, and disruption of cell signaling pathways. researchgate.net Beyond medicine, quinoline-containing compounds are also utilized in material sciences as ligands, sensors, and luminescent materials, owing to their distinct electronic and photophysical properties. researchgate.net

Role and Impact of Fluorinated Substituents in Molecular Design

The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug design and material science. alfa-chemistry.com Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physical, chemical, and biological characteristics. mdpi.com Strategic fluorination can enhance metabolic stability, improve bioavailability, modulate acidity/basicity (pKa), and increase binding affinity to biological targets. alfa-chemistry.comnih.gov

Difluoromethylation refers to the introduction of a difluoromethyl (–CF2H) group into a molecule. Significant progress has been made in developing synthetic methods for this transformation. researchgate.net These methods can be broadly categorized into two main strategies: direct difluoromethylation, which involves the direct transfer of a CF2H unit to a substrate, and stepwise difluoromethylation, where a functionalized group is introduced and subsequently converted to the CF2H moiety. ingentaconnect.com Reagents for direct difluoromethylation often involve sources of difluorocarbene (:CF2) or difluoromethyl radicals (•CF2H). cas.cnthieme-connect.com For instance, visible-light-driven photocatalysis has emerged as a mild and efficient method for the difluoromethylation of various organic compounds. nih.gov

Table 1: Selected Strategies for Difluoromethylation

| Strategy | Description | Reagent Examples |

|---|---|---|

| Direct Difluoromethylation | Direct transfer of a CF2H group to the target molecule. ingentaconnect.com | S-(difluoromethyl)sulfonium salts, TMSCF2H with a copper catalyst. nih.gov |

| Stepwise Difluoromethylation | Introduction of a functionalized moiety followed by transformation into a CF2H group. ingentaconnect.com | Not applicable |

| Difluorocarbene Chemistry | Reaction of a substrate with difluorocarbene (:CF2), often generated in situ. cas.cnthieme-connect.com | Diethyl bromodifluoromethylphosphonate. cas.cn |

| Radical Difluoromethylation | A radical process involving the •CF2H radical. nih.gov | Reagents equipped with a removable electron-withdrawing group to enhance radical electrophilicity. nih.gov |

The difluoromethyl (CF2H) group possesses a unique combination of properties that distinguish it from both methyl (–CH3) and trifluoromethyl (–CF3) groups. mdpi.com It is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. mdpi.com A key feature of the CF2H group is its ability to act as a lipophilic hydrogen bond donor. alfa-chemistry.comacs.org The C-H bond is polarized by the adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding, an interaction not possible for methyl or trifluoromethyl groups. researchgate.net This allows the CF2H group to serve as a metabolically stable bioisostere for functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH2) groups, which are common pharmacophores. nih.govnih.gov While it increases lipophilicity compared to a hydrogen atom, the increase is typically smaller than that caused by the more lipophilic trifluoromethyl group, allowing for finer tuning of a molecule's solubility and permeability. alfa-chemistry.comacs.org

Table 2: Comparison of Physicochemical Properties of Common Substituents

| Property | Hydrogen (H) | Methyl (CH₃) | Difluoromethyl (CF₂H) | Trifluoromethyl (CF₃) |

|---|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 2.00 | ~2.1 (estimated) | 2.22 |

| Electronegativity (Pauling Scale) | 2.20 | 2.55 (Carbon) | High (due to F) | High (due to F) |

| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing | Very Strongly Electron-Withdrawing mdpi.com |

| Hydrogen Bond Capability | N/A | None | Lipophilic H-bond Donor alfa-chemistry.comacs.org | H-bond Acceptor |

| Bioisosteric Replacement | N/A | N/A | Hydroxyl, Thiol, Amine nih.govnih.gov | Chlorine, Methyl mdpi.com |

Historical Perspectives and Current Trends in Quinoline-Based Research

The study of quinoline chemistry dates back to its first extraction from coal tar in the 19th century. nih.gov Early synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, laid the foundation for accessing a wide variety of quinoline derivatives. rsc.org Historically, research was heavily driven by the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, which spurred the synthesis of synthetic analogs like chloroquine. rsc.orgnih.gov

Current research continues to explore the vast chemical space of quinoline derivatives. researchgate.net Modern trends focus on developing more efficient, sustainable, and regioselective synthetic methods, including transition-metal-catalyzed C-H functionalization. researchgate.netvjst.vn In medicinal chemistry, there is a strong emphasis on designing quinoline-based kinase inhibitors for cancer therapy, as well as agents targeting infectious diseases, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov The incorporation of fluorine into the quinoline scaffold is a particularly active area of investigation, aiming to optimize the pharmacological profiles of new drug candidates. researchgate.net

Scope and Research Trajectories for this compound and Related Molecular Architectures

The specific molecular architecture of this compound suggests several promising avenues for research. The strategic placement of the difluoromethyl group at the C-2 position and an amine group at the C-3 position creates a molecule with distinct electronic and structural features. While direct C-2 and C-4 functionalization of the quinoline ring is more common, methods for direct C-3 difluoromethylation have recently been explored, highlighting the novelty and challenge in synthesizing such compounds. vjst.vn

Future research will likely focus on several key areas:

Synthesis Optimization: Developing more efficient and scalable synthetic routes to this compound and its analogs will be crucial for enabling further studies.

Medicinal Chemistry: Investigating the biological activity of this compound and its derivatives is a primary trajectory. The combination of the quinoline core, a known pharmacophore, with the CF2H group's bioisosteric potential and the reactive handle of the 3-amino group makes it an attractive scaffold for library synthesis and screening against various targets, such as kinases, proteases, and microbial enzymes.

Material Science: The unique electronic properties conferred by the difluoromethyl group, coupled with the coordination potential of the 3-amino group and the quinoline nitrogen, could be exploited in the design of novel organic electronics, sensors, or metal-organic frameworks.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline core and exploration of different substituents in addition to the difluoromethyl and amino groups will be essential to establish clear SARs and optimize properties for specific applications.

In essence, this compound stands as a representative model for the rational design of complex organic molecules, where the convergence of a privileged heterocyclic system and the nuanced effects of fluorine chemistry opens up a rich field for future scientific exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)quinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-10(12)9-7(13)5-6-3-1-2-4-8(6)14-9/h1-5,10H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSGITJPWMUERZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Difluoromethyl Quinolin 3 Amine and Its Analogs

Retrosynthetic Analysis of the 2-(Difluoromethyl)quinolin-3-amine Scaffold

A logical retrosynthetic analysis of this compound involves disconnecting the molecule at key positions to identify simpler, commercially available, or readily synthesizable starting materials. The primary disconnections are at the C-N bond of the 3-amino group and the C-C bond connecting the difluoromethyl group to the quinoline (B57606) ring. Another key disconnection involves breaking the bonds of the pyridine (B92270) ring of the quinoline system.

This leads to several potential synthetic routes. One common strategy involves the formation of the quinoline ring as a primary step, followed by the introduction of the amino and difluoromethyl groups. Alternatively, a precursor already bearing one or more of these functionalities can be used to construct the quinoline nucleus. For instance, a substituted aniline (B41778) and a three-carbon component can be envisioned as key building blocks for the quinoline ring. The difluoromethyl group could be introduced via a difluoromethylated building block or through a late-stage difluoromethylation reaction on a pre-formed quinoline ring. Similarly, the 3-amino group can be installed through various methods, such as the reduction of a nitro group or through amination reactions.

Classical and Modern Approaches to Quinoline Ring System Construction

The quinoline ring is a common scaffold in many biologically active compounds, and numerous methods for its synthesis have been developed.

Strategies for Annulation Leading to the Quinoline Nucleus

The construction of the quinoline ring system, a process known as annulation, can be achieved through various classical and modern synthetic strategies. mdpi.comnih.gov These methods typically involve the reaction of an aniline derivative with a three-carbon component to form the pyridine ring fused to the benzene (B151609) ring.

Classical Methods:

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. mdpi.com

Pfitzinger Reaction: This method utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. nih.gov

Modern Approaches:

Transition Metal-Catalyzed Annulation: Modern synthetic methods often employ transition metal catalysts, such as rhodium, copper, cobalt, and silver, to facilitate the C-H activation and annulation of various starting materials, leading to the quinoline core under milder conditions and with greater efficiency. mdpi.com For example, copper(I)-catalyzed [4+1+1] annulation strategies have been developed to access substituted quinolines. mdpi.com

[4+2] Annulation Reactions: These strategies are popular due to the use of readily available substrates and good regioselectivity. nih.gov This can involve the reaction of 2-azidobenzaldehydes with various partners. nih.gov

[3+1+1+1] Annulation: A novel approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a dual-methine synthon in a reaction with arylamines and arylaldehydes to form 3-arylquinolines. organic-chemistry.org

Electrochemical Annulation: Paired electrolysis has been employed for the cascade annulation to synthesize highly functionalized quinoline-substituted molecules. nih.gov

The choice of annulation strategy depends on the desired substitution pattern on the quinoline ring. For the synthesis of this compound, a method that allows for substitution at the 2 and 3-positions is crucial.

Formation of the 3-Amino Functionality

Introducing an amino group at the 3-position of the quinoline ring can be challenging. rsc.org However, several methods have been developed to achieve this transformation.

From 3-Hydroxyquinolines: 3-Hydroxyquinolines can be converted to 3-aminoquinolines by reaction with ammonia (B1221849) at elevated temperatures and pressures, sometimes in the presence of reagents like zinc-chloride ammonia or ammonium (B1175870) sulfite. google.com

Rhodium-Catalyzed Transannulation: A facile method involves the rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with 2-aminobenzaldehydes to produce 3-aminoquinolines with good functional group compatibility. rsc.org

From α-Imino Rhodium Carbenes: The reaction of α-imino rhodium carbenes with 2-aminobenzaldehydes provides another route to 3-aminoquinolines. rsc.org

Reduction of a Nitro Group: If a 3-nitroquinoline (B96883) precursor can be synthesized, the nitro group can be readily reduced to the corresponding amino group using standard reducing agents.

Carbonyl Insertion Reactions: A method for synthesizing 3-aminoquinoline-5-carboxylic acid methyl ester involves a carbonyl insertion reaction on 3-amino-5-bromoquinoline. google.com

Introduction of the Difluoromethyl Moiety at the 2-Position

The difluoromethyl (CF2H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl, thiol, or amino groups. researchgate.net Its introduction into a molecule can be achieved through various difluoromethylation reactions.

Reagents and Protocols for Difluoromethylation Reactions

A variety of reagents have been developed for the introduction of the difluoromethyl group. These can be broadly classified as nucleophilic, electrophilic, and radical difluoromethylating agents. alfa-chemistry.com

| Reagent Type | Examples |

| Nucleophilic | Tetramethylsilane (TMS) derivatives, PhXCF₂H, BrCF₂PO(OEt)₂, benzenesulfonyl difluoroacetic acid metal salts alfa-chemistry.com |

| Electrophilic | Onium salts, phenyl sulfoximine, sulfur ylides, phosphine (B1218219) ylides alfa-chemistry.com |

| Radical Precursors | Difluoromethyl benzothiazolyl-sulfone, difluoroacetic acid, diethyl bromodifluoromethylphosphonate mdpi.comrsc.org |

One approach involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. rsc.orgchemrxiv.org Another method describes a direct C-3 difluoromethylation of quinoline using a palladium complex, AgNO₃, and K₂S₂O₈. oaji.net While this is for the C-3 position, similar strategies could potentially be adapted for the C-2 position.

Radical-Mediated Difluoromethylation Strategies

Radical difluoromethylation has emerged as a powerful tool for incorporating the CF2H group into organic molecules, particularly heterocycles. rsc.orgrsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. researchgate.net

Visible light photoredox catalysis is a common strategy to generate difluoromethyl radicals from suitable precursors. researchgate.netnih.gov For instance, hypervalent iodine(III) reagents can be used in photocatalytic radical difluoromethylation of heterocycles. researchgate.net Difluoromethyl heteroaryl-sulfones are also widely used as CF₂H radical precursors in photoredox catalyzed C-H difluoromethylation processes. mdpi.com The generated difluoromethyl radical can then add to the electron-deficient C2 position of a quinoline derivative.

Electrophilic and Nucleophilic Difluoromethylation Methods

The introduction of the difluoromethyl (CF₂H) group into the quinoline scaffold is a critical step in the synthesis of this compound and is often accomplished through electrophilic or nucleophilic difluoromethylation strategies. These methods leverage a variety of specialized reagents designed to transfer the CF₂H moiety to a target molecule.

Electrophilic difluoromethylation typically involves the reaction of a nucleophilic substrate with an electrophilic source of the CF₂H group. While direct electrophilic C-H difluoromethylation of a pre-formed quinoline-3-amine is challenging, the strategy is more commonly applied to nitrogen or oxygen atoms in related heterocycles like quinolinones. nih.gov Reagents such as (difluoromethyl)triphenylphosphonium bromide can serve as electrophilic partners for various nucleophiles. bldpharm.com Another approach involves using reagents that generate difluorocarbene (:CF₂), a highly reactive intermediate that can be trapped by nucleophiles. nih.govmdpi.com For instance, (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) can act as a difluorocarbene precursor. researchgate.net

Nucleophilic difluoromethylation provides a complementary and often more direct route to C-difluoromethylated quinolines. This approach requires the quinoline ring to be sufficiently electrophilic to react with a nucleophilic CF₂H source. A common strategy involves the activation of the quinoline's C=N bond by converting it into an iminium salt through N-alkylation. acs.org These activated cyclic iminium salts are then susceptible to attack by nucleophilic difluoromethylating agents. acs.orgrsc.org Prominent reagents for this purpose include sulfur-based silanes like TMSCF₂SO₂Ph and TMSCF₂SPh, which can be handled under mild conditions. acs.orgrsc.org The reaction of these reagents with activated quinoline derivatives provides a facile method for preparing difluoromethylated nitrogen-containing heterocycles. acs.org

The table below summarizes key reagents used in these difluoromethylation methods.

| Method Type | Reagent Class | Specific Reagent Example | Application Context |

| Electrophilic | Phosphonium Salts | (Difluoromethyl)triphenylphosphonium bromide | Reaction with various nucleophiles |

| Electrophilic | Carbene Precursors | (Triphenylphosphonio)difluoroacetate (PDFA) | Generation of difluorocarbene (:CF₂) |

| Nucleophilic | Sulfur-based Silanes | Trimethyl(phenylsulfonyldifluoromethyl)silane (TMSCF₂SO₂Ph) | Difluoromethylation of activated iminium salts |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving chemo-, regio-, and stereoselectivity is paramount in modern organic synthesis to ensure the precise construction of complex molecules like this compound. While a direct, single-step selective synthesis for this exact molecule is not extensively documented, several advanced strategies for closely related quinoline derivatives highlight plausible and adaptable pathways.

Regioselectivity is crucial for installing the amine group specifically at the C3-position and the difluoromethyl group at the C2-position. Many synthetic methods for quinolines, such as the Friedländer synthesis, provide inherent regiocontrol based on the choice of starting materials. researchgate.net For constructing the quinolin-3-amine skeleton, a modular approach using 2-(2-isocyanophenyl)acetonitriles and organoboron reagents, promoted by a mild oxidant like Mn(III) acetate, has been developed for polysubstituted quinolin-3-amines. nih.govorganic-chemistry.org Adapting this radical-based process with a difluoromethyl-containing organoboron reagent could potentially offer a direct route.

Another powerful strategy for ensuring regioselectivity involves the cyclization of functionalized precursors. For example, the synthesis of 3-haloquinolines via electrophile-driven 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols is highly regioselective. acs.org These 3-haloquinolines serve as versatile intermediates that can be subsequently functionalized, for instance, through cross-coupling reactions to introduce the C2-substituent and amination at C3. Similarly, tandem oxidative radical halogenated addition of alkynyl imines is a known route to 3-haloquinolines. researchgate.netresearchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In multi-component reactions (MCRs) used for quinoline synthesis, chemoselectivity is key. For example, a thermally-induced MCR of CF₃-substituted imidoyl sulfoxonium ylides, amines, and a difluorocarbene source has been used to produce 2-trifluoromethyl-4-aminoquinolines, demonstrating that complex assemblies can be achieved with high selectivity. researchgate.net

Stereoselectivity becomes important if chiral centers are present or introduced. While the parent this compound is achiral, stereoselective methods are vital for synthesizing chiral derivatives. Catalytic enantioselective methods for preparing α-CF₃ amines often involve the addition of nucleophiles to trifluoromethyl imines. nih.gov Such strategies could be adapted for the synthesis of chiral analogs of the target compound.

Post-Synthetic Functionalization of the this compound Core

The this compound core is a versatile scaffold that allows for further chemical modification to generate a library of derivatives. nih.govnih.gov This post-synthetic functionalization can target the primary amino group at the C3-position, the quinoline ring itself, or even the difluoromethyl group under certain conditions.

The quinolin-3-amine moiety is particularly amenable to a wide range of transformations. The primary amine can readily undergo:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation/Arylation: Introduction of alkyl or aryl substituents via reactions with halides or through cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Imine Formation: Condensation with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

The quinoline ring itself can be functionalized through electrophilic aromatic substitution. The positions of substitution are directed by the existing groups. The electron-donating amino group and the electron-withdrawing difluoromethyl group will influence the regiochemical outcome of reactions like nitration, halogenation, or sulfonation. Furthermore, the 3-haloquinoline derivatives, often used as precursors, are excellent substrates for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents onto the quinoline core. acs.org

An example of functionalizing a related quinoline scaffold involves the reduction of a 3-carbaldehyde group to a hydroxymethyl group, followed by conversion to a bromomethyl intermediate, which is then used to alkylate amines. nih.gov This demonstrates the synthetic utility of the C3 position for building more complex structures.

Green Chemistry Principles in the Synthesis of Difluoromethylated Quinolines

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for quinoline derivatives. These approaches focus on using less hazardous materials, improving energy efficiency, and minimizing waste. researchgate.netresearchgate.net

Catalyst Development for Sustainable Synthesis

A major focus of green chemistry is the replacement of stoichiometric reagents and hazardous catalysts with more sustainable alternatives.

Earth-Abundant Metal Catalysts: There is a significant shift from precious metal catalysts (like palladium) to catalysts based on earth-abundant and less toxic metals such as copper, iron, and manganese. researchgate.netacs.org Copper-catalyzed dehydrogenative coupling reactions and annulation strategies have proven effective for quinoline synthesis under aerobic conditions. acs.orgmdpi.com

Nanocatalysts: Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused for multiple reaction cycles. researchgate.netacs.org Various nanocatalysts, including those based on Fe₃O₄, have been employed in one-pot syntheses of quinoline derivatives, often under solvent-free conditions or in green solvents like water. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts avoids the issues of metal toxicity and contamination. Formic acid, for instance, has been used as a renewable and biodegradable catalyst for the direct synthesis of quinolines. researchgate.net DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been used to promote cascade reactions for synthesizing 2-difluoromethylated quinolines under metal-free conditions. researchgate.net

The table below showcases examples of sustainable catalysts for quinoline synthesis.

| Catalyst Type | Specific Example | Reaction Type | Green Advantage |

| Earth-Abundant Metal | Copper(II) complexes | Dehydrogenative Coupling | Low toxicity, inexpensive |

| Nanocatalyst | Fe₃O₄ Nanoparticles | One-Pot Condensation | Recyclable, high efficiency |

| Organocatalyst | Formic Acid | Direct Synthesis from Anilines | Biodegradable, metal-free |

| Organocatalyst | DBU | Cascade Michael/Cyclization | Metal-free, mild conditions |

Solvent Selection and Reaction Condition Optimization

Optimizing reaction conditions is another cornerstone of green synthesis, aiming to reduce energy consumption and waste.

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water, ethanol, or deep eutectic solvents (DES). researchgate.netresearchgate.net Water has been successfully used as a solvent for the synthesis of quinoline derivatives, particularly in reactions catalyzed by nanocatalysts. researchgate.net

Solvent-Free Reactions: Conducting reactions without any solvent ("neat" conditions) is an ideal green approach, as it eliminates solvent waste and can simplify product purification. organic-chemistry.orgmdpi.com Many modern methods for quinoline synthesis, often aided by microwave irradiation or mechanochemistry (grinding), are performed solvent-free. organic-chemistry.orgmdpi.com

Energy-Efficient Methods: Alternative energy sources are being explored to replace conventional heating, which is energy-intensive. Microwave irradiation can dramatically reduce reaction times from hours to minutes. organic-chemistry.orgPhotochemical and electrochemical methods represent cutting-edge sustainable pathways that operate under mild conditions, often at room temperature, and can obviate the need for chemical oxidants or reductants. researchgate.netnih.gov For example, organophotocatalytic direct difluoromethylation using molecular oxygen as the green oxidant has been reported. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 Difluoromethyl Quinolin 3 Amine

Reactivity of the Amino Functionality (C3-Amine)

The amino group at the C3 position of 2-(Difluoromethyl)quinolin-3-amine is a key site for chemical modification. As a primary amine, it can act as a nucleophile, enabling a variety of derivatization reactions. smolecule.com

The nucleophilic nature of the C3-amino group makes it amenable to acylation and alkylation reactions. These reactions are fundamental for creating amide and secondary or tertiary amine derivatives, respectively.

Acylation: The reaction of the primary amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (often requiring a coupling agent) yields N-acylated quinolines. This transformation is a common strategy in organic synthesis to produce amides, which are important functional groups in pharmaceuticals. researchgate.netgoogle.com The general conditions for N-acylation often involve a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. However, direct alkylation of amino-heterocycles can sometimes be challenging and may require specific conditions, such as the use of a strong base like cesium carbonate, to facilitate the reaction under mild conditions. nih.gov Protecting the amine as a carbamate (B1207046) or acylamino derivative can also be a strategic approach to control alkylation. nih.gov

| Reaction Type | Typical Reagents | Expected Product | General Conditions |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl), Anhydrides ((RCO)₂O) | N-(2-(difluoromethyl)quinolin-3-yl)amide | Presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) in an inert solvent. |

| Alkylation | Alkyl Halides (R-X) | N-alkyl-2-(difluoromethyl)quinolin-3-amine | Often requires a base (e.g., K₂CO₃, Cs₂CO₃) and may be performed in a polar aprotic solvent like DMF. nih.gov |

The amino group at the C3 position is a versatile handle for constructing more complex, fused heterocyclic systems through condensation and cyclization reactions. These reactions often involve the initial formation of an imine (Schiff base) or an enamine, which then undergoes an intramolecular ring closure.

For instance, condensation with dicarbonyl compounds, α,β-unsaturated ketones, or other bifunctional electrophiles can lead to the formation of new rings fused to the quinoline (B57606) core. nih.gov The reaction of a primary amine with an aldehyde or ketone forms an imine, which can be a key intermediate in multi-component reactions designed to build molecular complexity in a single step. rsc.orgnsf.govrsc.org Various transition-metal catalysts or acidic/basic conditions can be employed to promote these cyclization cascades. chim.itsemanticscholar.org For example, reactions of substituted quinolines with aldehydes and other components can lead to the synthesis of polycyclic structures like acridines or pyrrolo[3,4-b]quinolines. rsc.orgchim.it

| Reaction Class | Reactant Type | Intermediate/Key Step | Potential Fused Ring System |

|---|---|---|---|

| Condensation-Cyclization | Dicarbonyl Compounds (e.g., β-ketoesters) | Enamine formation followed by intramolecular cyclization | Pyridone-fused quinolines |

| Multi-component Reactions | Aldehydes, Active Methylene Compounds | Knoevenagel condensation followed by cyclization | Pyrido[2,3-b]quinolines |

| Domino Reactions | Alkynes, Carbonyls | Initial nucleophilic addition followed by intramolecular annulation | Complex polyheterocycles chim.it |

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline nucleus is an aromatic system, but the pyridine ring is electron-deficient compared to the benzene (B151609) ring, which influences the regioselectivity of electrophilic aromatic substitution (SEAr). The presence of the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, making such reactions more difficult compared to benzene or naphthalene. acs.org Direct fluorination of quinoline derivatives, for example, typically occurs via electrophilic substitution processes under acidic conditions. researchgate.net

The outcome of electrophilic substitution on this compound is dictated by the combined electronic effects of the substituents on the ring.

Amino Group (-NH₂): Located at C3, the amino group is a powerful activating group and is ortho-, para-directing. It strongly activates the C4 position and, to a lesser extent, the C2 position. However, since C2 is already substituted, the primary activation site on the pyridine ring is C4.

Difluoromethyl Group (-CF₂H): Located at C2, the difluoromethyl group is electron-withdrawing due to the electronegativity of the fluorine atoms. clockss.org This effect deactivates the quinoline ring, particularly the pyridine part, towards electrophilic attack.

Quinoline Nitrogen: The nitrogen atom itself deactivates the pyridine ring (positions 2, 4, 5, and 7 relative to it) to electrophilic attack.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; it has its own reactivity profile and significantly influences the molecule's properties.

The CF₂H group is prized in medicinal chemistry for conferring a unique balance of properties. It is considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups and can act as a hydrogen bond donor, a characteristic not shared by the trifluoromethyl (-CF₃) group. rsc.orgnih.gov

Stability: The difluoromethyl group generally exhibits good metabolic stability. smolecule.com It is more resistant to oxidative metabolism than a simple methyl group. Compared to other fluorine-containing substituents, it is relatively stable under various conditions, though less so than a trifluoromethyl group. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Electronic Effect | Electron-withdrawing, deactivates aromatic rings to electrophilic substitution. | clockss.org |

| Hydrogen Bonding | The C-H bond is polarized, allowing the group to act as a hydrogen bond donor. | rsc.orgnih.gov |

| Metabolic Stability | Generally more stable to oxidative metabolism than a methyl (-CH₃) group. | |

| Bioisosterism | Considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups. | rsc.orgnih.gov |

Conversion to Other Fluorinated Moieties

The 2-(difluoromethyl) group (CF2H) is a metabolically robust bioisostere for functional groups like alcohols, thiols, or amines, primarily due to its ability to act as a lipophilic hydrogen-bond donor. rsc.org While the direct chemical conversion of the highly stable difluoromethyl group is challenging, the adjacent 3-amino group serves as a prime handle for introducing alternative fluorinated substituents.

The primary amine can be transformed into other nitrogen-bearing fluorinated groups, which can significantly alter the molecule's electronic and pharmacological properties. A key potential transformation is the conversion to an N-trifluoromethyl (N-CF3) secondary amine. Although this specific reaction has not been detailed for this compound, established methodologies for the synthesis of N-CF3 secondary amines from primary amines provide a viable blueprint. nih.gov Such methods often involve oxidative fluorination of isocyanide derivatives or desulfurization-fluorination of isothiocyanates, which could be accessed from the parent amine. nih.gov The resulting N-CF3 amine could be further derivatized, for example, into N-CF3 carbamoyl (B1232498) fluorides, which are valuable building blocks for a range of N-CF3 carbonyl derivatives. nih.gov

| Original Moiety | Potential Reagent/Strategy | Resulting Moiety | Significance |

|---|---|---|---|

| -NH2 (Primary Amine) | Multi-step synthesis via isothiocyanate intermediate with AgF | -NHCF3 (N-Trifluoromethyl Amine) | Introduces a highly electronegative and metabolically stable group, altering basicity and receptor interactions. nih.gov |

| -NH2 (Primary Amine) | Reaction with trifluoroacetaldehyde (B10831) derivatives followed by reduction | -NHCH2CF3 (N-Trifluoroethyl Amine) | Increases lipophilicity while retaining a hydrogen bond donor site. |

| -NH2 (Primary Amine) | Reaction with difluoroacetyl chloride followed by reduction | -NHCH2CHF2 (N-Difluoroethyl Amine) | Modulates electronic properties and hydrogen bonding capacity. |

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. eie.gr For this compound to be utilized in such reactions, it typically requires modification to introduce a suitable leaving group, most commonly a halogen (e.g., Br, I) or a triflate, on the quinoline ring system. A derivative such as 6-bromo-2-(difluoromethyl)quinolin-3-amine would be an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. chim.itmdpi.com

These reactions allow for the systematic introduction of diverse substituents at specific positions, enabling the exploration of structure-activity relationships.

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic rings, creating biaryl structures. eie.grchim.it

Heck-Mizoroki Reaction: Coupling with alkenes attaches vinyl groups, which can be further functionalized. chim.it

Sonogashira Coupling: The introduction of terminal alkynes provides access to compounds that can undergo further transformations, such as click chemistry or cyclization reactions. chim.it

Buchwald-Hartwig Amination: This reaction allows for the coupling of various primary or secondary amines to the quinoline core, expanding the chemical space around the molecule.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)2 (Arylboronic acid) | Pd(PPh3)4, Na2CO3 | Aryl-substituted quinoline |

| Heck-Mizoroki Reaction | H2C=CHR (Alkene) | Pd(OAc)2, P(o-tol)3, Et3N | Alkenyl-substituted quinoline |

| Sonogashira Coupling | RC≡CH (Terminal alkyne) | PdCl2(PPh3)2, CuI, Et3N | Alkynyl-substituted quinoline |

| Buchwald-Hartwig Amination | R2NH (Amine) | Pd2(dba)3, BINAP, NaOtBu | Amino-substituted quinoline |

Synthesis of Structurally Diverse Libraries for Research Exploration

The 1,2-disubstitution pattern of an amino group at position 3 and a difluoromethyl group at position 2 makes this compound a valuable starting material for synthesizing libraries of fused heterocyclic compounds. The vicinal amino group can participate in cyclocondensation reactions with various bifunctional reagents to construct new rings fused to the quinoline b face, leading to complex polycyclic systems. rsc.orgrsc.org

This strategy allows for the rapid generation of structurally diverse libraries for high-throughput screening and research exploration. For example, the reaction of 2-aminoquinoline (B145021) derivatives with reagents like guanidine (B92328) hydrochloride can yield fused pyrimido[4,5-b]quinolin-4-ones. rsc.org Similarly, condensation with urea (B33335) or thiourea (B124793) in the presence of an acid catalyst can produce the corresponding 2-oxo- or 2-thioxo-pyrimido[4,5-b]quinolines. rsc.org The exploration of different cyclizing agents can lead to a wide array of novel chemical entities built upon the core 2-(difluoromethyl)quinoline (B1320769) scaffold.

| Reagent Class | Reaction Type | Fused Heterocyclic Product |

|---|---|---|

| β-Ketoesters (e.g., Ethyl acetoacetate) | Friedländer Annulation / Condensation | Pyrido[2,3-b]quinoline derivatives |

| Guanidine Hydrochloride | Cyclocondensation | Pyrimido[4,5-b]quinoline derivatives rsc.org |

| Urea / Thiourea | Cyclocondensation | 2-Oxo/2-Thioxo-pyrimido[4,5-b]quinolines rsc.org |

| Formic Acid / Acetic Anhydride | Cyclization | Pyrimido[4,5-b]quinoline-diones rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Difluoromethyl Quinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-(Difluoromethyl)quinolin-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR Chemical Shift Analysis

The ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct information about the chemical environment of each respective nucleus. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electron density around the nucleus.

¹H NMR: The proton spectrum reveals the number of different types of protons and their neighboring environments. The protons on the quinoline (B57606) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The amine (NH₂) protons would likely show a broad singlet, and its chemical shift can be solvent-dependent. The most characteristic signal is the proton of the difluoromethyl (-CHF₂) group, which appears as a triplet due to coupling with the two equivalent fluorine atoms (according to the n+1 rule for I=1/2 nuclei, where n=2, resulting in a triplet).

¹³C NMR: The carbon spectrum shows distinct signals for each unique carbon atom. The quinoline carbons appear in the aromatic region (δ 110-150 ppm). The carbon of the difluoromethyl group is particularly noteworthy; it appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR: The fluorine spectrum is simpler, showing a single signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal appears as a doublet due to coupling with the single proton of the difluoromethyl group. rsc.orgrsc.org

Table 1: Representative NMR Data for a Difluoromethyl-Substituted Quinoline Analogue Data for 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, showing typical shifts for the CHF₂ group. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.14 | t (triplet) | J = 55.7 Hz | -CHF₂ |

| ¹³C | 114.3 | t (triplet) | J = 236.7 Hz | -CHF₂ |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity of the protons on the quinoline ring, for instance, showing a correlation between H-5 and H-6, and H-7 and H-8. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as linking the triplet at ~7.1 ppm to the triplet carbon of the CHF₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu It is instrumental in connecting different fragments of the molecule. For this compound, key correlations would include the one between the proton of the CHF₂ group and the C-2 carbon of the quinoline ring, and between the amine protons and the C-3 and C-4 carbons, unequivocally confirming the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are bonded. It provides information about the molecule's conformation and the spatial relationship between different groups. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. rsc.org The instrument measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound, the molecular formula is C₁₀H₈F₂N₂. The theoretical (calculated) exact mass for the protonated molecule, [M+H]⁺, can be computed. An experimental HRMS analysis would yield a "found" value, and a close match between the calculated and found values (usually within 5 ppm) confirms the molecular formula. acs.org

Table 2: HRMS Data for Molecular Formula Confirmation Illustrative data format based on a related compound. mdpi.com

| Ion | Molecular Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₉F₂N₂ | 195.0732 | Value to be determined experimentally |

Analysis of the fragmentation pattern can also provide structural information. Under the high-energy conditions of the mass spectrometer, the molecule can break apart in predictable ways. The masses of the resulting fragments can be analyzed to corroborate the structure proposed by NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification. researchgate.net

Functional Group Identification and Vibrational Mode Assignment

The IR and Raman spectra of this compound would display a series of bands corresponding to the stretching and bending vibrations of its constituent bonds.

N-H Vibrations: The amine group would show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1590-1650 cm⁻¹. dergipark.org.tr

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the quinoline ring's double bonds (C=C and C=N) would be found in the 1400-1620 cm⁻¹ region. dergipark.org.tr

C-F Vibrations: The carbon-fluorine bonds of the difluoromethyl group would exhibit strong stretching absorptions, typically in the 1000-1150 cm⁻¹ range. dergipark.org.tr

Table 3: Expected Vibrational Frequencies and Assignments Based on characteristic group frequencies and analysis of similar quinoline structures. researchgate.netdergipark.org.tr

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | Symmetric/Asymmetric Stretching | -NH₂ |

| ~3050 | Stretching | Aromatic C-H |

| 1590 - 1650 | Bending (Scissoring) | -NH₂ |

| 1400 - 1620 | Stretching | Quinoline Ring C=C, C=N |

| 1000 - 1150 | Stretching | C-F |

Application of Computational Methods for Spectral Prediction

To achieve more precise vibrational assignments, experimental spectra are often compared with spectra predicted by quantum chemical calculations. uantwerpen.be Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., cc-pVQZ), are commonly used to calculate the optimized molecular geometry and its corresponding vibrational frequencies. dergipark.org.tr

This computational approach allows for the theoretical prediction of the position and intensity of each vibrational band. The Potential Energy Distribution (PED) analysis can then be used to determine the contribution of different internal coordinates (like bond stretches and angle bends) to each normal vibrational mode. researchgate.net This process enables a definitive assignment of complex bands that arise from mixed vibrations, providing a much deeper understanding of the molecule's vibrational dynamics than simple functional group analysis alone. dergipark.org.tr

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission characteristics of this compound are dictated by the interplay of the quinoline core, the electron-withdrawing difluoromethyl group, and the electron-donating amino group.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound is expected to be characterized by strong absorption bands in the near-UV to blue light region, likely arising from π-π* and n-π* electronic transitions within the quinoline ring system. nih.gov The quinoline scaffold itself is a known chromophore. nih.gov The presence of the amino group at the 3-position and the difluoromethyl group at the 2-position will significantly influence the electronic distribution and, consequently, the absorption maxima.

The amino group, acting as an electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted quinoline. Conversely, the strongly electron-withdrawing difluoromethyl group is expected to induce a hypsochromic (blue) shift. The net effect on the absorption spectrum will depend on the balance of these opposing electronic influences. In similar 7-aminoquinolines substituted with a trifluoromethyl group, absorption maxima have been observed to exhibit a gradual bathochromic shift with increasing solvent polarity, suggesting an intramolecular charge-transfer (ICT) character. nih.gov For instance, absorption maxima can shift from around 365-368 nm in n-hexane to 389-399 nm in methanol. nih.gov A similar solvatochromic behavior would be anticipated for this compound.

The introduction of different substituents on the quinoline ring is known to modulate the electronic transitions. Studies on various quinoline derivatives have demonstrated that the position and nature of substituents play a crucial role in determining the absorption wavelengths. nih.govbeilstein-journals.org

Potential for Fluorescent Probe Development

Quinoline derivatives are widely recognized for their fluorescent properties and their application as fluorescent probes in biological imaging. nih.gov The combination of an electron-donating amino group and an electron-withdrawing difluoromethyl group in this compound suggests a strong potential for intramolecular charge transfer (ICT) fluorescence. nih.gov This phenomenon can lead to desirable photophysical properties for a fluorescent probe, such as a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is advantageous as it minimizes self-quenching and improves detection sensitivity.

The fluorescence emission of related 7-aminoquinolines with trifluoromethyl groups shows a significant bathochromic shift in more polar solvents, with emission colors changing from violet in nonpolar solvents to greenish-yellow in polar environments. nih.gov It is plausible that this compound would exhibit similar solvatochromic fluorescence, making it a potential candidate for developing probes that are sensitive to the polarity of their microenvironment. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also expected to be influenced by the solvent polarity. In related systems, higher quantum yields have been observed in certain solvents, indicating the importance of the local environment on the emission intensity. beilstein-journals.org

The development of fluorescent probes often involves modifying the core fluorophore to target specific cellular organelles or biomolecules. The amino group on the quinoline ring of the title compound could serve as a convenient handle for further chemical modifications to create targeted probes.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a crystal structure for this compound has not been reported, analysis of the crystal structures of analogous compounds provides valuable insights into the likely solid-state conformation, hydrogen bonding networks, and potential for disorder.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is expected to be significantly influenced by hydrogen bonding interactions involving the amino group and the quinoline nitrogen. In the crystal structure of the parent compound, quinolin-3-amine, molecules are connected into zigzag chains via N—H⋯N hydrogen bonds. researchgate.net Weak intermolecular N–H⋯π interactions further stabilize the crystal packing. researchgate.net

For this compound, similar N—H⋯N hydrogen bonds between the amino group of one molecule and the quinoline nitrogen of a neighboring molecule are highly probable. Additionally, the amino group can act as a hydrogen bond donor to other acceptor atoms, while the quinoline nitrogen can act as a hydrogen bond acceptor. In the crystal structures of other aminoquinoline derivatives, extensive hydrogen bonding networks involving water molecules and counter-ions are often observed. researchgate.net

The following table summarizes the types of intermolecular interactions that can be anticipated in the crystal structure of this compound, based on observations from related structures.

| Interaction Type | Donor | Acceptor | Expected Presence | Reference |

| Hydrogen Bond | N-H (amino) | N (quinoline) | High | researchgate.net |

| Hydrogen Bond | N-H (amino) | Other acceptors | Possible | researchgate.net |

| Hydrogen Bond | C-H | F (difluoromethyl) | Possible | - |

| π–π Stacking | Quinoline ring | Quinoline ring | High | researchgate.net |

| N–H⋯π Interaction | N-H (amino) | Quinoline ring | Possible | researchgate.net |

Disorder Analysis of the Difluoromethyl Group

A notable feature often observed in the crystal structures of compounds containing trifluoromethyl and difluoromethyl groups is rotational disorder. researchgate.netresearchgate.netscispace.comnih.gov This disorder arises from the relatively low energy barrier for rotation around the C-CF₃ or C-CHF₂ bond. researchgate.net

A crystallographic study of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine revealed that the difluoromethyl group was disordered over two positions with approximate proportions of 70:30. mdpi.com This indicates that in the solid state, the difluoromethyl group can adopt multiple conformations. The refinement of such disordered structures typically involves modeling the atoms in two or more positions with fractional occupancies. researchgate.net

The likelihood of observing disorder in the difluoromethyl group of this compound is therefore high. The exact nature and extent of the disorder would depend on the crystal packing forces and the local steric environment. Lowering the temperature during X-ray data collection can sometimes reduce or eliminate dynamic disorder, leading to a more ordered structure. researchgate.net

The following table presents crystallographic data for a related compound exhibiting difluoromethyl group disorder, which can serve as a reference for what might be expected for this compound.

| Compound | Crystal System | Space Group | Disorder | Occupancy Ratio | Reference |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine HCl salt | Orthorhombic | Pbca | Difluoromethyl group over two positions | ~70:30 | mdpi.com |

Computational and Theoretical Investigations of 2 Difluoromethyl Quinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. ufv.br It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. In the context of quinoline (B57606) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets such as 6-31G* or 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. ufv.bruantwerpen.bebohrium.com This process involves minimizing the energy of the molecule with respect to its atomic coordinates.

For substituted quinolines, DFT is instrumental in understanding how different functional groups influence the geometry and electronic properties of the quinoline core. For instance, studies on similar quinoline structures have used DFT to optimize molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. uantwerpen.be The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Ab Initio Methods for Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data beyond fundamental physical constants. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory are examples of ab initio approaches.

These methods can be employed to calculate various properties of 2-(difluoromethyl)quinolin-3-amine with high precision. For example, ab initio calculations can be used to determine accurate electronic energies, dipole moments, and polarizabilities. Studies on related quinoline derivatives have utilized ab initio simulations to evaluate significant structural attributes. science.gov The comparison between DFT and ab initio results can provide a more comprehensive understanding of the electronic structure and can be used to validate the chosen DFT functional and basis set. acs.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (In Silico)

Understanding how a small molecule like this compound interacts with a biological target is paramount in drug design. Molecular docking and dynamics simulations are powerful in silico tools that predict and analyze these interactions at an atomic level.

Analysis of Binding Affinities and Molecular Recognition Principles

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. scispace.com This method is widely used to screen virtual libraries of compounds against a specific target and to rationalize the structure-activity relationships (SAR) of a series of molecules. For quinoline derivatives, docking studies have been instrumental in identifying key interactions with various biological targets, including kinases and enzymes implicated in diseases like cancer and influenza. nih.govnih.govbohrium.com

In the case of this compound, docking simulations would involve placing the molecule into the binding site of a relevant protein target. The scoring functions used in docking programs estimate the binding affinity, which is a measure of the strength of the interaction. These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. For example, the quinoline nitrogen is often predicted to form a key hydrogen bond with the hinge region of kinases. nih.gov The difluoromethyl group, with its ability to act as a hydrogen bond donor, and the amine group could also participate in critical interactions with the protein. rsc.org

The binding energy, often calculated in kcal/mol, provides a quantitative measure of the predicted affinity. For instance, in studies of other quinoline derivatives, compounds with lower docking scores (more negative) were often found to have better biological activity. nih.gov

Conformational Analysis in Solution and Receptor Binding Sites

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes in both the ligand and the protein. nih.gov

For this compound, MD simulations can be used to study its conformational preferences in an aqueous solution, providing insights into the shapes it can adopt before binding to a target. uantwerpen.be When a ligand-protein complex obtained from docking is subjected to MD simulations, the stability of the binding pose can be assessed. These simulations can reveal how the ligand and protein adapt to each other, the flexibility of different regions of the protein, and the role of water molecules in mediating interactions. nih.gov

Analysis of the MD trajectory can provide information on the persistence of key interactions identified in docking, such as hydrogen bonds. This dynamic perspective is crucial for understanding the principles of molecular recognition and for designing ligands with improved binding affinity and selectivity. For example, MD simulations have been used to understand the dynamic behavior of quinoline derivatives within the active site of enzymes like acetylcholinesterase. nih.gov

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

Theoretical calculations of spectroscopic parameters for this compound can be performed using methods like DFT. For instance, the calculation of vibrational frequencies can predict the positions of bands in the infrared (IR) and Raman spectra. dergipark.org.tr This is often done by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational modes can then be assigned to specific molecular motions, such as stretching and bending of bonds. dergipark.org.tr

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. acs.org Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* or intramolecular charge transfer (ICT) transitions. nih.govresearchgate.net For quinoline derivatives, the presence of electron-donating (amine) and electron-withdrawing (difluoromethyl) groups can lead to interesting photophysical properties that can be explored computationally. nih.gov

Below is a table summarizing the types of computational methods and the properties they can predict for this compound.

| Computational Method | Predicted Properties |

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energies and gap, conformational energy profiles, vibrational frequencies (IR/Raman), NMR chemical shifts. ufv.bruantwerpen.benih.gov |

| Ab Initio Methods | Highly accurate electronic energies, dipole moments, polarizabilities. science.gov |

| Molecular Docking | Preferred binding orientation in a protein active site, binding affinity (scoring), key intermolecular interactions (hydrogen bonds, hydrophobic contacts). nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Conformational flexibility in solution and in a binding site, stability of ligand-protein complexes, dynamic behavior of intermolecular interactions. uantwerpen.benih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), excitation energies, nature of electronic transitions. nih.govresearchgate.net |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the precise pathway by which a molecule is formed is fundamental to optimizing its synthesis. Computational transition state analysis, often employing methods like Density Functional Theory (DFT), allows for the detailed mapping of a reaction's energy landscape. This involves locating the structures of reactants, intermediates, transition states, and products, and calculating their relative energies.

While a specific computational study for the synthesis of this compound is not detailed in the reviewed literature, the mechanisms for analogous fluorinated and heterocyclic compounds provide a strong framework for its potential formation pathways. For instance, the synthesis of fluorinated oxindoles from 2-aminoarylketones and a difluorocarbene source has been elucidated using DFT calculations. chinesechemsoc.org This study revealed a possible pathway involving the initial reaction of the amino group with difluorocarbene (:CF2), followed by intramolecular cyclization and a subsequent rearrangement of a fluorine atom to yield the final product. chinesechemsoc.org The free energy profile for such a reaction can be calculated, identifying the energy barriers associated with each transition state. chinesechemsoc.org

A hypothetical reaction pathway for a related synthesis of 3-fluorinated oxindoles involved the following key steps, each with a calculated energy barrier:

Electrophilic attack of the amino group on :CF2 via a transition state (TS-A). chinesechemsoc.org

Formation of an indole (B1671886) epoxide intermediate. chinesechemsoc.org

Heterolytic cleavage of a C-O bond to form a stable zwitterionic intermediate. chinesechemsoc.org

A rapid 1,2-fluorine shift via a final transition state to yield the product. chinesechemsoc.org

This type of analysis, which identifies the highest energy barrier (the rate-determining step), is crucial for understanding reaction kinetics. Furthermore, computational studies can compare different potential pathways. For example, in the formation of fluorinated quinolines, a concerted nucleophilic aromatic substitution (CSNAr) mechanism may be favored, avoiding the formation of high-energy intermediates. acs.org DFT and internal reaction coordinate (IRC) analysis can confirm whether a transition state directly connects the reactant and product, providing a detailed picture of the bond-forming and bond-breaking processes. acs.org Such computational approaches are vital for predicting reaction outcomes and designing more efficient synthetic routes for complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. ufv.br This predictive tool is invaluable in drug discovery and medicinal chemistry, as it allows for the rational design of new, more potent derivatives and helps prioritize which compounds to synthesize and test, thereby saving significant time and resources. ufv.bruninsubria.it

The development of a robust and predictive QSAR model is a systematic process that must adhere to established best practices to ensure its reliability. nih.govu-strasbg.fr The general workflow for creating a QSAR model for derivatives of this compound would involve several critical steps:

Data Set Preparation : A series of this compound derivatives with experimentally measured biological activity (e.g., IC50 values) is collected. The 3D structures of these molecules are generated and energetically minimized, often using quantum mechanical methods like DFT. ufv.brnih.gov

Descriptor Calculation : A wide array of molecular descriptors—numerical values that encode different aspects of a molecule's structure—are calculated. nih.gov These can include constitutional, topological, geometric (3D), and electronic descriptors. nih.gov

Data Splitting : The full dataset is divided into a training set and a test set. Typically, the training set contains 70-80% of the compounds and is used to build the model, while the test set (the remaining 20-30%) is used for external validation to assess the model's predictive power on new compounds. ufv.br

Model Building : Statistical methods, such as Multi-Linear Regression (MLR) or Genetic Function Approximation (GFA), are used to select the most relevant descriptors and generate a mathematical equation linking them to the biological activity. ufv.br

Model Validation : This is a crucial step to ensure the model is not overfitted and has genuine predictive ability. nih.gov Validation is performed through several statistical metrics:

Internal Validation : Techniques like leave-one-out cross-validation (LOO-CV) are used on the training set, yielding a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal robustness. ufv.br

External Validation : The model's ability to predict the activity of the compounds in the test set is evaluated. The predictive squared correlation coefficient (R²pred) is a key metric here, with a value ≥ 0.6 generally considered acceptable. ufv.br

Other Statistical Parameters : The coefficient of determination (R²), adjusted R², and Root Mean Square Error (RMSE) are also assessed. ufv.brchemrevlett.com Y-randomization tests are performed to confirm the model's robustness and ensure the correlation is not due to chance. ufv.br

A study on other quinoline derivatives generated four QSAR models using GFA-MLR, selecting the best model based on its statistical significance. ufv.br The chosen model demonstrated strong validation parameters, as shown in the table below. ufv.br

| Validation Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.9853 | Measures the goodness of fit for the training set. |

| R²adj (Adjusted R²) | 0.9816 | R² adjusted for the number of descriptors in the model. |

| Q² (Cross-Validation Coeff.) | 0.9727 | Measures the internal predictive ability of the model. |

| R²pred (External Validation) | 0.6649 | Measures the model's ability to predict new data. |

This interactive table summarizes the validation parameters from a QSAR study on quinoline derivatives, illustrating the metrics used to establish a model's reliability. ufv.br

A significant outcome of a QSAR study is the identification of the molecular descriptors that have the most substantial influence on the biological activity. researchgate.net These descriptors provide critical insights into the physicochemical properties that are either favorable or detrimental to the desired activity, directly guiding the design of improved derivatives.

For quinoline and related heterocyclic structures, various QSAR studies have identified several classes of important descriptors:

Electronic Descriptors : Properties like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), electronegativity, and electron density have been found to be pivotal. nih.govresearchgate.net For example, in one study on quinoline derivatives, ELUMO was a key descriptor governing anticancer activity. researchgate.net

Steric/Topological Descriptors : Parameters related to the molecule's size and shape, such as van der Waals volume and molecular weight (MW), are frequently identified as important. nih.govresearchgate.netresearchgate.net

Physicochemical Descriptors : Properties like polarizability (POLZ) and the presence of specific bonds (e.g., C-F bonds) can significantly impact activity. researchgate.netresearchgate.net

The table below lists examples of molecular descriptors that have been identified as critical in QSAR models for various quinoline-based compounds, which would be relevant for studies on this compound derivatives.

| Descriptor Type | Descriptor Name/Symbol | Potential Influence on Activity | Source |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | researchgate.net |

| Electronic | Electronegativity (χ) | Influences the nature of intermolecular interactions. | nih.gov |

| Steric | Molecular Weight (MW) | Relates to the overall size of the molecule. | researchgate.net |

| Steric | Van der Waals Volume | A measure of the molecule's volume, affecting how it fits into a binding site. | nih.govresearchgate.net |

| Physicochemical | Polarizability (POLZ) | Describes the molecule's ability to form instantaneous dipoles, affecting non-covalent interactions. | researchgate.net |

| Structural | C-F Bond Presence | The presence of fluorine can alter metabolic stability, binding affinity, and electronic properties. | researchgate.net |

This interactive table showcases key molecular descriptors identified in QSAR studies of quinoline derivatives, highlighting the structural features that often govern biological activity.

By understanding which descriptors are most influential, medicinal chemists can strategically modify the structure of this compound—for instance, by altering substituents to change its molecular weight, volume, or electronic properties—to design new derivatives with enhanced potency and a more desirable biological profile.

Biological and Mechanistic Investigations of 2 Difluoromethyl Quinolin 3 Amine Derivatives in Vitro Studies Only

Structure-Activity Relationship (SAR) Principles for 2-(Difluoromethyl)quinolin-3-amine Analogs

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical moieties are critical for biological activity. nih.gov For quinoline (B57606) derivatives, SAR analyses have provided a clear framework for enhancing potency and selectivity. orientjchem.org

The biological activity of quinoline derivatives can be finely tuned by altering substituents at various positions on the quinoline ring and its appended groups.

Position 2: In a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives designed as microtubule inhibitors, modifications to the piperazine (B1678402) ring linked to the 4-amino position were explored. The results indicated that the introduction of specific substituents on the piperazine moiety significantly influenced anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov

Position 4: For TLR7 agonists based on the 2-(trifluoromethyl)quinoline (B1226531) scaffold, SAR studies indicated that a secondary or tertiary amine at the 4-position is required for potent activity. researchgate.net Furthermore, these amines should have smaller, flexible alkyl substituents (up to three carbons) or bulkier, rigid aliphatic rings. researchgate.net

Position 6: In a series of 2-arylvinylquinolines with antimalarial activity, introducing a fluorine atom at the C6 position improved antiplasmodial activity compared to the corresponding methoxylated analogues. nih.gov For example, the 6-fluoro analog 16 (EC₅₀ = 21.0 nM) showed approximately twofold greater activity than its 6-methoxy counterpart 8 (EC₅₀ = 41.2 nM) against the Dd2 strain of P. falciparum. nih.gov

Aromatic Ring Substituents: For indenoquinoline derivatives acting as Topoisomerase I inhibitors, the presence of an electron-withdrawing group on the quinoline structure was found to increase biological activity. mdpi.com Conversely, for another set of derivatives, a methoxy (B1213986) group (an electron-donating group) resulted in higher activity, highlighting that the optimal substitution pattern is highly dependent on the specific molecular scaffold and target. mdpi.com In the 2-arylvinylquinoline series, chlorostyrylquinolines with a fluoro or trifluoromethyl group on the benzene (B151609) ring showed potent activity. nih.gov

| Derivative Series | Target/Activity | Position of Modification | Favorable Substituents for Activity | Reference |

| 2-(trifluoromethyl)quinolin-4-amine | Antitumor (Microtubule inhibitor) | Piperazine at C4-amine | Specific substitutions on the piperazine ring | researchgate.netnih.gov |

| 2-(trifluoromethyl)quinoline | TLR7 Agonist | C4-amine | Secondary/tertiary amines with small alkyl or rigid aliphatic rings | researchgate.net |

| 2-arylvinylquinolines | Antimalarial | C6 | Fluorine (over methoxy) | nih.gov |

| Indenoquinolines | Topoisomerase I inhibitor | Quinoline Ring | Electron-withdrawing groups | mdpi.com |